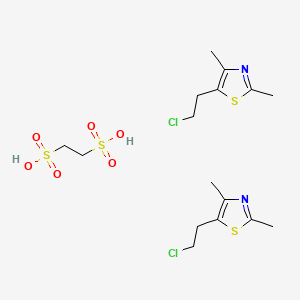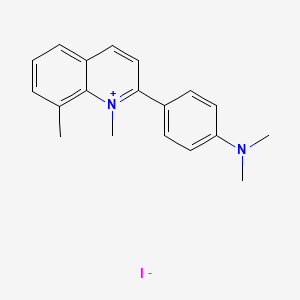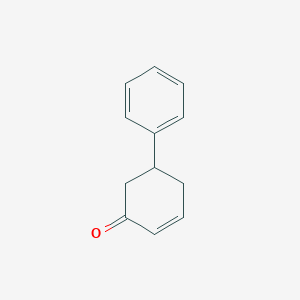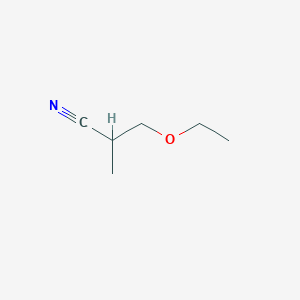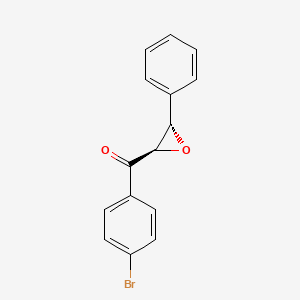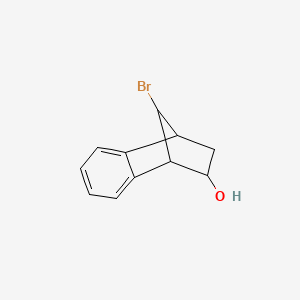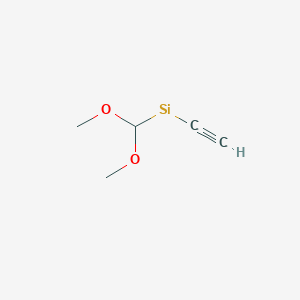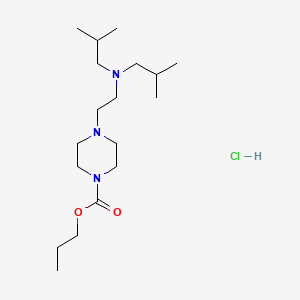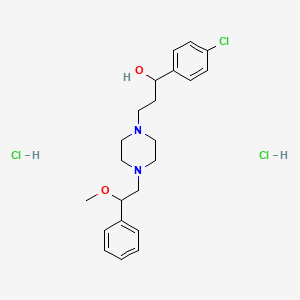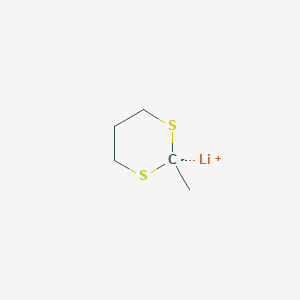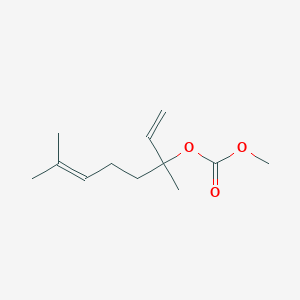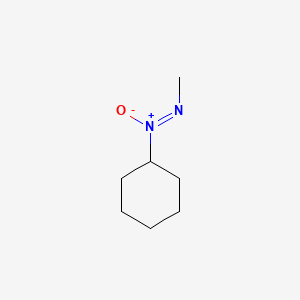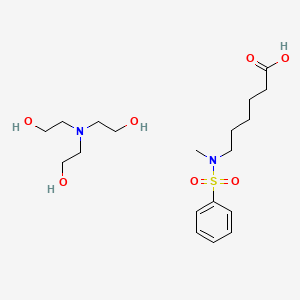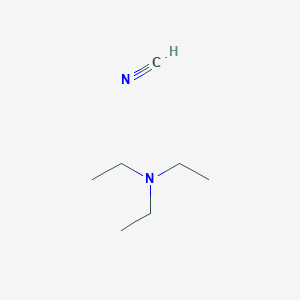
Hydrocyanic acid--N,N-diethylethanamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocyanic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of hydrocyanic acid (HCN) and N,N-diethylethanamine. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves the reaction of hydrocyanic acid with N,N-diethylethanamine. This reaction can be carried out under controlled conditions to ensure the safe handling of hydrocyanic acid, which is highly toxic. The reaction typically involves mixing equimolar amounts of hydrocyanic acid and N,N-diethylethanamine in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of Hydrocyanic acid–N,N-diethylethanamine (1/1) follows similar principles but on a larger scale. The process involves the careful handling and storage of hydrocyanic acid and N,N-diethylethanamine, with appropriate safety measures in place to prevent exposure to toxic fumes. The reaction is conducted in a controlled environment, often using automated systems to ensure precision and safety .
化学反応の分析
Types of Reactions
Hydrocyanic acid–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving Hydrocyanic acid–N,N-diethylethanamine (1/1) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Hydrocyanic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
作用機序
The mechanism of action of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves its interaction with molecular targets such as enzymes and proteins. Hydrocyanic acid inhibits cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular respiration disruption . N,N-diethylethanamine acts as a base and can participate in proton transfer reactions, influencing the compound’s overall reactivity and interactions .
類似化合物との比較
Similar Compounds
Hydrogen cyanide: A highly toxic and flammable compound with similar properties to hydrocyanic acid.
Triethylamine: A tertiary amine with a strong odor, used in various chemical reactions.
Diethylamine: A secondary amine with similar reactivity to N,N-diethylethanamine.
Uniqueness
Hydrocyanic acid–N,N-diethylethanamine (1/1) is unique due to its combination of hydrocyanic acid and N,N-diethylethanamine, resulting in distinct chemical properties and reactivity.
特性
CAS番号 |
28871-28-5 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
N,N-diethylethanamine;formonitrile |
InChI |
InChI=1S/C6H15N.CHN/c1-4-7(5-2)6-3;1-2/h4-6H2,1-3H3;1H |
InChIキー |
VDWYLBJLURMZPS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



